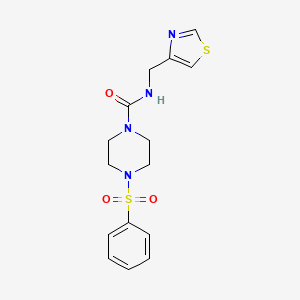
4-(4-Cyclohexylbenzoyl)morpholine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Cyclohexylbenzoyl)morpholine-2-carboxamide, also known as CXB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. CXB belongs to the class of compounds known as benzamides, which have been studied for their ability to modulate various biological pathways. In
Mecanismo De Acción
The mechanism of action of 4-(4-Cyclohexylbenzoyl)morpholine-2-carboxamide is not fully understood, but it is believed to modulate various biological pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. 4-(4-Cyclohexylbenzoyl)morpholine-2-carboxamide has also been shown to inhibit the activity of various enzymes such as histone deacetylases and topoisomerases.
Biochemical and Physiological Effects
4-(4-Cyclohexylbenzoyl)morpholine-2-carboxamide has been shown to have various biochemical and physiological effects such as inducing cell cycle arrest and apoptosis in cancer cells, reducing oxidative stress and inflammation in neurodegenerative diseases, and modulating the immune response by inhibiting the production of pro-inflammatory cytokines. 4-(4-Cyclohexylbenzoyl)morpholine-2-carboxamide has also been shown to have low toxicity and high selectivity towards cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-Cyclohexylbenzoyl)morpholine-2-carboxamide has several advantages for lab experiments such as its ability to inhibit the growth of cancer cells, its low toxicity, and its selectivity towards cancer cells. However, 4-(4-Cyclohexylbenzoyl)morpholine-2-carboxamide also has some limitations such as its poor solubility in water and its potential to form aggregates in solution.
Direcciones Futuras
There are several future directions for the study of 4-(4-Cyclohexylbenzoyl)morpholine-2-carboxamide such as exploring its potential therapeutic applications in other fields such as cardiovascular disease and diabetes, investigating its mechanism of action in more detail, and optimizing its synthesis method to improve its solubility and stability in solution.
Conclusion
In conclusion, 4-(4-Cyclohexylbenzoyl)morpholine-2-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. 4-(4-Cyclohexylbenzoyl)morpholine-2-carboxamide has been studied for its potential applications in cancer research, neuroscience, and immunology, and has been shown to have various biochemical and physiological effects. 4-(4-Cyclohexylbenzoyl)morpholine-2-carboxamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 4-(4-Cyclohexylbenzoyl)morpholine-2-carboxamide, and further research is needed to fully understand its potential therapeutic applications.
Métodos De Síntesis
4-(4-Cyclohexylbenzoyl)morpholine-2-carboxamide can be synthesized through a multi-step process involving the reaction of cyclohexylamine with benzoyl chloride, followed by the reaction of the resulting product with morpholine and isocyanic acid. The final product is purified through recrystallization and characterized through various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
4-(4-Cyclohexylbenzoyl)morpholine-2-carboxamide has been studied for its potential therapeutic applications in various fields such as cancer research, neuroscience, and immunology. In cancer research, 4-(4-Cyclohexylbenzoyl)morpholine-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, 4-(4-Cyclohexylbenzoyl)morpholine-2-carboxamide has been studied for its potential neuroprotective effects in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, 4-(4-Cyclohexylbenzoyl)morpholine-2-carboxamide has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
4-(4-cyclohexylbenzoyl)morpholine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c19-17(21)16-12-20(10-11-23-16)18(22)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h6-9,13,16H,1-5,10-12H2,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDPZUATDLJXSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C(=O)N3CCOC(C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Cyclohexylbenzoyl)morpholine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(3-methylpyridin-2-yl)urea](/img/structure/B7542657.png)
![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7542663.png)

![2-[(4-fluorophenyl)methyl]-N-(1,3-thiazol-4-ylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7542689.png)
![1-[(2-Imidazol-1-ylpyridin-3-yl)methyl]-3-(1,3-thiazol-4-ylmethyl)urea](/img/structure/B7542694.png)
![1-Ethyl-3-[1-(2-methoxyphenyl)piperidin-4-yl]urea](/img/structure/B7542700.png)

![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-[(2-methylpyrazol-3-yl)methyl]urea](/img/structure/B7542717.png)
![4-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]morpholine-2-carboxamide](/img/structure/B7542723.png)

![N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]ethyl]-2-methylpropanamide](/img/structure/B7542726.png)

![4-[3-Phenyl-2-(thiophene-2-carbonylamino)propanoyl]morpholine-2-carboxamide](/img/structure/B7542748.png)
![4-(1,3-thiazol-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1,4-diazepane-1-carboxamide](/img/structure/B7542761.png)